
亮固醇 3
概述
描述
Lumisterol 3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation. It is a derivative of vitamin D3 and is known for its biological activity, including anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties .
科学研究应用
Lumisterol 3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various vitamin D analogs and derivatives
Biology: Studied for its role in cellular differentiation, proliferation, and photoprotection
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-proliferative properties
Industry: Utilized in the production of vitamin D supplements and related compounds
作用机制
Lumisterol 3 exerts its effects through various molecular targets and pathways:
Nuclear Receptors: Activates nuclear receptors such as the vitamin D receptor, retinoic acid receptor-related orphan receptors alpha and gamma, and aryl hydrocarbon receptor
Antioxidant Response: Induces the activation of the NRF2-regulated antioxidant response, leading to increased expression of antioxidant proteins
DNA Repair: Enhances DNA repair mechanisms by promoting the phosphorylation and translocation of p53 to the nucleus
Similar Compounds:
Vitamin D3 (Cholecalciferol): A precursor to lumisterol 3, produced through the photochemical transformation of 7-dehydrocholesterol
Tachysterol 3: Another photoproduct of 7-dehydrocholesterol, formed under prolonged ultraviolet B radiation exposure
Uniqueness: Lumisterol 3 is unique due to its specific biological activities, including its role in photoprotection, anti-cancer, and anti-inflammatory effects. Unlike vitamin D3, which primarily functions as a prohormone, lumisterol 3 and its hydroxyderivatives exhibit direct biological activities .
安全和危害
未来方向
Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . They could be administered orally and/or topically . Other forms of parenteral application of vitamin D3 precursor should be considered to avoid its predominant metabolism to 25(OH)D3 that is not recognized by CYP11A1 enzyme . The efficacy of topically applied vitamin D3 and L3 derivatives needs further clinical evaluation in future trials .
生化分析
Biochemical Properties
L3 is enzymatically hydroxylated by CYP11A1, producing 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These hydroxylumisterols function as reverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and can interact with the non-genomic binding site of the vitamin D receptor (VDR) .
Cellular Effects
L3 and its hydroxyderivatives exert photoprotective effects in epidermal human keratinocytes and melanocytes . They induce intracellular free radical scavenging and attenuate and repair DNA damage . The protection of human keratinocytes against DNA damage includes the activation of the NRF2-regulated antioxidant response, p53-phosphorylation and its translocation to the nucleus, and DNA repair induction .
Molecular Mechanism
The molecular mechanism of L3 involves its interaction with various nuclear receptors. L3-hydroxyderivatives significantly increase the expression of VDR at the mRNA and protein levels in keratinocytes . They also alter mRNA and protein levels for RORα/γ in non-irradiated cells . In UVB-irradiated keratinocytes, L3-hydroxyderivatives inhibit nuclear translocation of NFκB p65 by enhancing levels of IκBα in the cytosol .
Temporal Effects in Laboratory Settings
The effects of L3 and its hydroxyderivatives have been observed over time in laboratory settings. They display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . Detailed mechanisms of action, and the involvement of specific nuclear receptors, other vitamin D binding proteins or mitochondria, remain to be established .
Metabolic Pathways
L3 is involved in new pathways of vitamin D3 activation by CYP11A1 . CYP11A1 initiates the metabolism of L3 through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .
Subcellular Localization
It is known that most 7-dehydrocholesterol (7DHC), the final intermediate in cholesterol biosynthesis by the Kandutsch-Russel pathway, is entrapped in the membrane Since L3 is a derivative of 7DHC, it is plausible that L3 might also be localized in the membrane
准备方法
Synthetic Routes and Reaction Conditions: Lumisterol 3 is synthesized from 7-dehydrocholesterol through exposure to ultraviolet B radiation. The process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the formation of pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Prolonged exposure to ultraviolet B radiation results in the formation of lumisterol 3 .
Industrial Production Methods: Industrial production of lumisterol 3 involves the controlled exposure of 7-dehydrocholesterol to ultraviolet B radiation. The process is carefully monitored to ensure the optimal conversion of 7-dehydrocholesterol to lumisterol 3, minimizing the formation of other by-products such as tachysterol 3 .
化学反应分析
Types of Reactions: Lumisterol 3 undergoes various chemical reactions, including hydroxylation, oxidation, and isomerization. These reactions are catalyzed by enzymes such as cytochrome P450 family members, including CYP11A1 and CYP27A1 .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP11A1, resulting in the formation of hydroxyderivatives such as 20-hydroxylumisterol, 22-hydroxylumisterol, and 24-hydroxylumisterol
Oxidation: Involves the use of oxidizing agents to convert lumisterol 3 into its oxidized forms.
Isomerization: Thermal isomerization of pre-vitamin D3 to lumisterol 3 under prolonged ultraviolet B radiation exposure
Major Products:
Hydroxyderivatives: 20-hydroxylumisterol, 22-hydroxylumisterol, 24-hydroxylumisterol
Oxidized Forms: Various oxidized derivatives of lumisterol 3
属性
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumisterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5226-01-7 | |
| Record name | Lumisterol3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lumisterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lumisterol 3 affect calcium uptake in cells?
A: Lumisterol 3, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].
Q2: Is the effect of Lumisterol 3 on calcium uptake solely dependent on genomic mechanisms?
A: Research suggests that Lumisterol 3, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon Lumisterol 3 treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.
Q3: What structural features of Lumisterol 3 are important for its biological activity?
A: Lumisterol 3 and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. Lumisterol 3 exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of Lumisterol 3 makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].
Q4: Are there any known antagonists for Lumisterol 3's effects?
A: While specific antagonists for Lumisterol 3 haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since Lumisterol 3 primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




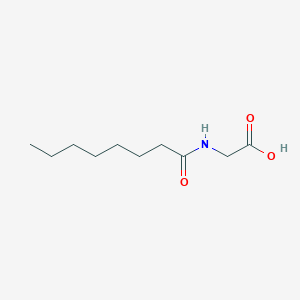
![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)
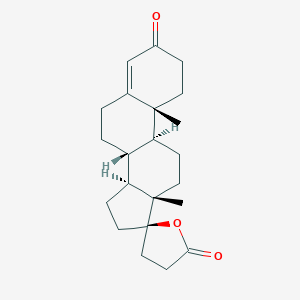
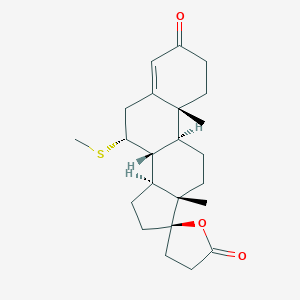




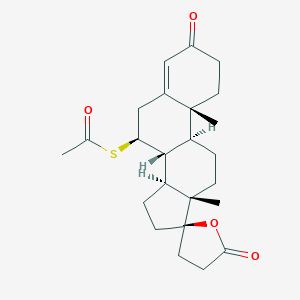
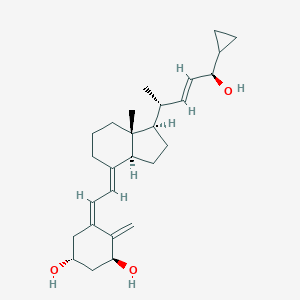

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)